4-(Dimethylamino)-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the fourth carbon of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N-dimethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobutyric acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.
4-Dimethylaminobenzoic acid: Used in the synthesis of dyes and pharmaceuticals.
4-Dimethylaminoantipyrine: An analgesic and anti-inflammatory agent.
Uniqueness
4-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
62782-20-1 |
---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(dimethylamino)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-9(2)7-5-6-8(11)10(3)4/h5-7H2,1-4H3 |
InChI Key |
JADJDUSHBTYYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.